![molecular formula C12H8Cl2O3 B454954 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438218-40-7](/img/structure/B454954.png)
5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde, also known as TNF-α inhibitor, is a chemical compound with a significant impact in various fields of research and industry. It has a molecular weight of 271.1g/mol . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[(2,6-dichlorophenoxy)methyl]-2-furaldehyde . The InChI code is 1S/C12H8Cl2O3/c13-10-2-1-3-11(14)12(10)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 271.1g/mol .Scientific Research Applications
Biomass Conversion to Value-added Products
Furan derivatives, including those related to 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde, have been identified as critical in the conversion of plant biomass into valuable chemicals. These compounds are pivotal in sustainable approaches to replace non-renewable hydrocarbon sources. Significant research has highlighted the potential of furan derivatives in producing polymers, fuels, solvents, and various chemicals, demonstrating their versatility and importance in future chemical industries (Chernyshev, Kravchenko, & Ananikov, 2017).
Green Chemistry and Solvent Selection
In the realm of green chemistry, the biphasic dehydration of sugars to furfural and 5-hydroxymethylfurfural (5-HMF) underscores the importance of solvent selection. This process benefits from a careful choice of solvents to enhance the productivity and environmental compatibility of chemical reactions, with implications for the broader utilization of furan compounds in sustainable chemistry (Esteban, Vorholt, & Leitner, 2020).
Environmental Impact and Degradation
Furan compounds, including chlorinated derivatives, are subject to environmental scrutiny due to their occurrence and potential toxicity. Research into triclosan (a chlorinated phenol similar in structure to components of this compound) has raised concerns about environmental persistence and the risk of developing resistant bacterial strains, highlighting the need for careful management and degradation strategies for such compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Mechanism of Action
The mechanism of action for this compound is not specified in the available resources. It is referred to as a TNF-α inhibitor, which suggests it may have anti-inflammatory properties by inhibiting the action of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation.
properties
IUPAC Name |
5-[(2,6-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-10-2-1-3-11(14)12(10)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXPORWAFBOLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(O2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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